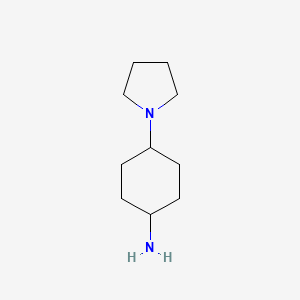
Cyclohexanamine, 4-(1-pyrrolidinyl)-, trans-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanamine, 4-(1-pyrrolidinyl)-, trans-(9CI) is an organic compound with the molecular formula C10H20N2 It features a cyclohexane ring substituted with an amine group and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanamine, 4-(1-pyrrolidinyl)-, trans-(9CI) typically involves the reaction of cyclohexanone with pyrrolidine under specific conditions. One common method includes the following steps:
Formation of the imine intermediate: Cyclohexanone reacts with pyrrolidine in the presence of an acid catalyst to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanamine, 4-(1-pyrrolidinyl)-, trans-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can further modify the amine group or the pyrrolidine ring.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
Cyclohexanamine, 4-(1-pyrrolidinyl)-, trans-(9CI) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving amine-containing biomolecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Cyclohexanamine, 4-(1-pyrrolidinyl)-, trans-(9CI) exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity towards specific targets, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanamine: Lacks the pyrrolidine ring, making it less complex.
Pyrrolidine: Does not have the cyclohexane ring, resulting in different chemical properties.
N-Methylcyclohexanamine: Similar structure but with a methyl group instead of the pyrrolidine ring.
Uniqueness
Cyclohexanamine, 4-(1-pyrrolidinyl)-, trans-(9CI) is unique due to the presence of both the cyclohexane and pyrrolidine rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H20N2 |
|---|---|
Molecular Weight |
168.28 g/mol |
IUPAC Name |
4-pyrrolidin-1-ylcyclohexan-1-amine |
InChI |
InChI=1S/C10H20N2/c11-9-3-5-10(6-4-9)12-7-1-2-8-12/h9-10H,1-8,11H2 |
InChI Key |
YAUYNQUPOXKDNI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2CCC(CC2)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
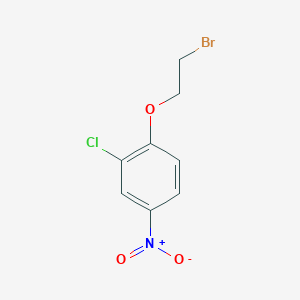
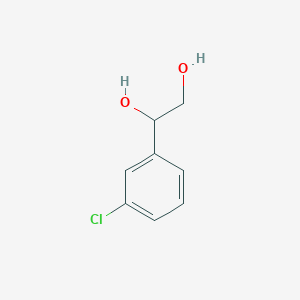
![3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B8803700.png)

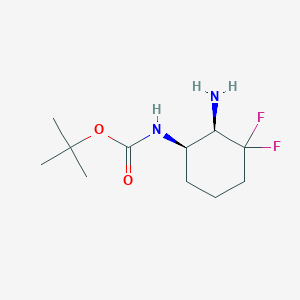
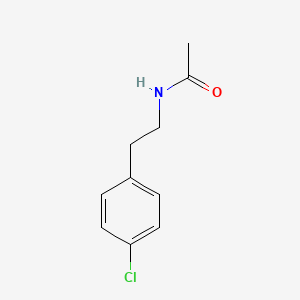
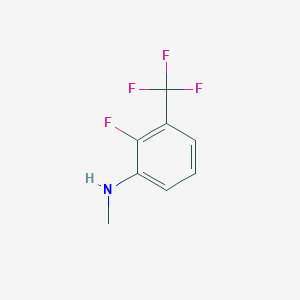
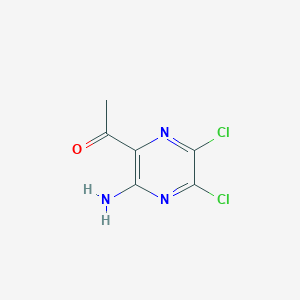
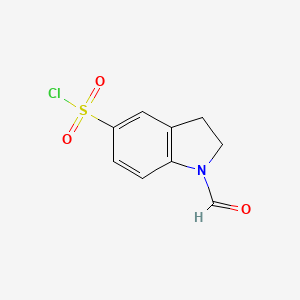
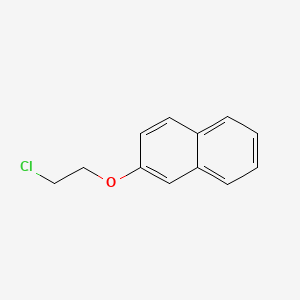
![7H-Spiro[furo[3,4-b]pyridine-5,3'-pyrrolidin]-7-one](/img/structure/B8803753.png)
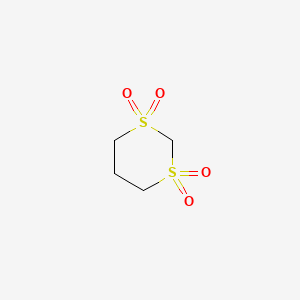
![2-[(thiophen-2-ylmethyl)sulfanyl]ethan-1-amine](/img/structure/B8803770.png)
![Methyl 2-(methylamino)-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B8803777.png)
